D-Arginine

Description

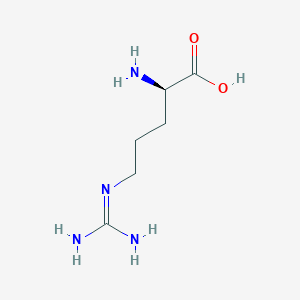

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKSFYDXXFIFQN-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61155-84-8 | |

| Record name | Poly-D-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61155-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40883354 | |

| Record name | D-Arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

157-06-2 | |

| Record name | D-Arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04027 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Arginine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-D-arginine hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGININE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R54Z304Z7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enigmatic Role of D-Arginine in Mammalian Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While L-arginine is well-established as a critical amino acid in numerous physiological processes, its stereoisomer, D-arginine, has largely been considered biologically inert or simply a metabolic byproduct. However, emerging evidence challenges this long-held view, suggesting that this compound possesses unique biological activities with potential therapeutic implications. This technical guide provides an in-depth exploration of the biological significance of this compound in mammals, focusing on its metabolism, physiological effects, and the experimental methodologies used to investigate its function. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

D-amino acids, once thought to be exclusive to lower organisms, are now recognized as endogenous components of mammalian tissues, playing roles in neurotransmission and other physiological functions. This compound, in particular, has garnered interest due to its potential neuroprotective and cardiovascular effects, which appear to be distinct from those of its L-enantiomer. Understanding the metabolic fate and biological actions of this compound is crucial for elucidating its physiological significance and exploring its therapeutic potential.

Metabolism of this compound in Mammals

The primary metabolic pathway for this compound in mammals involves oxidative deamination catalyzed by the peroxisomal flavoenzyme D-amino acid oxidase (DAAO).

D-Amino Acid Oxidase (DAAO)

DAAO is highly specific for D-amino acids and is found in various tissues, with the highest concentrations in the kidney and brain. The enzymatic reaction converts this compound into α-keto-δ-guanidinovaleric acid, ammonia (NH₃), and hydrogen peroxide (H₂O₂).

The detoxification of D-amino acids that may be ingested from dietary sources or produced by the gut microbiota is thought to be the main physiological function of DAAO.[1] The generation of hydrogen peroxide as a byproduct of the DAAO reaction also points to a potential role for this compound metabolism in cellular redox signaling.

Quantitative Data on this compound

Quantitative analysis of this compound levels and its metabolic parameters is essential for understanding its pharmacokinetics and physiological relevance.

Tissue Distribution and Plasma Concentrations

Endogenous this compound is typically found at very low to undetectable levels in mammalian plasma and brain tissue.[2] However, upon oral administration, this compound exhibits distinct pharmacokinetic properties compared to L-arginine.

Table 1: Comparative Pharmacokinetics of Orally Administered this compound and L-Arginine in ICR Mice [2]

| Parameter | L-Arginine (6 mmol/kg) | This compound (6 mmol/kg) |

| Peak Plasma Concentration | Lower | Approximately 2-fold higher than L-Arg |

| Brain Concentration (Cerebral Cortex) | Relatively constant | Gradual increase to 94 pmol/mg wet tissue |

| Brain Concentration (Hypothalamus) | Relatively constant | Gradual increase to 162 pmol/mg wet tissue |

| Milk Concentration | Minimal increase | Efficient enrichment |

Data from a study on ICR mice, values are descriptive of the trends observed.

Enzyme Kinetics

The kinetic parameters of D-amino acid oxidase for this compound have been characterized, providing insight into its metabolic rate.

Table 2: Kinetic Parameters of D-Amino Acid Oxidase with this compound

| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (relative) | Reference |

| Porcine Kidney | This compound | - | - |

Specific kinetic values from the cited study require further extraction from the primary literature.

Biological Significance and Physiological Effects

Emerging research indicates that this compound is not biologically inert and may exert significant physiological effects, particularly in the nervous and cardiovascular systems.

Neuroprotection

This compound has been proposed to have neuroprotective properties. Studies suggest it may counteract the neurotoxic effects of high levels of glucocorticoids in the central nervous system.[3] Its ability to achieve higher concentrations in the brain compared to L-arginine following oral administration makes it an intriguing candidate for neurological therapies.[2]

Cardiovascular Effects

Some studies indicate that this compound may have modest cardiovascular effects. In a rat model of angiotensin II-induced hypertension, this compound treatment was found to be weakly antihypertensive and improved endothelium-dependent relaxation in the aorta.[4] While this compound is not a direct substrate for nitric oxide synthase (NOS) like L-arginine, there is speculation that it may influence nitric oxide (NO) production through alternative pathways or by interacting with components of the L-arginine/NO signaling cascade.[4]

Interaction with Amino Acid Transporters

Evidence suggests that this compound can interact with cationic amino acid transporters (CATs). Specifically, it appears to bind to CAT-2A with an affinity similar to that of L-arginine but is not transported.[5] This suggests a potential for competitive inhibition of L-arginine transport, which could have significant implications for processes dependent on intracellular L-arginine availability, such as nitric oxide synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

In Vivo Administration of this compound in Mice

Objective: To determine the pharmacokinetic profile and tissue distribution of orally administered this compound.

Protocol:

-

Animal Model: Male ICR mice.

-

Groups:

-

Control (no administration)

-

L-Arginine (6 mmol/10 ml distilled water/kg body weight)

-

This compound (6 mmol/10 ml distilled water/kg body weight)

-

-

Administration: Oral gavage.

-

Sample Collection: Blood, brain (cerebral cortex and hypothalamus), and milk (from lactating females) are collected at 30, 60, and 90 minutes post-administration.

-

Analysis: D- and L-arginine concentrations in plasma and tissue homogenates are quantified using high-performance liquid chromatography (HPLC).

Reference: Orally administrated this compound exhibits higher enrichment in the brain and milk than L-arginine in ICR mice.[2]

D-Amino Acid Oxidase (DAAO) Activity Assay

Objective: To measure the enzymatic activity of DAAO with this compound as a substrate.

Protocol:

-

Principle: The assay measures the production of hydrogen peroxide (H₂O₂) from the DAAO-catalyzed oxidation of this compound. H₂O₂ is then detected using a fluorometric probe.

-

Reagents:

-

DAAO Assay Buffer

-

DAAO Probe

-

This compound (substrate)

-

DAAO enzyme (positive control or from tissue lysate)

-

H₂O₂ Standard

-

-

Procedure:

-

Prepare a reaction mix containing the assay buffer, probe, and this compound.

-

Add the sample (e.g., tissue lysate) or DAAO positive control.

-

Incubate at 37°C.

-

Measure the fluorescence at Ex/Em = 535/587 nm in a kinetic mode.

-

Calculate DAAO activity based on the rate of fluorescence increase and a H₂O₂ standard curve.

-

This is a generalized protocol based on commercially available kits.

Measurement of this compound in Plasma by HPLC

Objective: To quantify the concentration of this compound in plasma samples.

Protocol:

-

Sample Preparation: Deproteinate plasma samples using a suitable method (e.g., perchloric acid precipitation followed by neutralization).

-

Derivatization: Derivatize the amino acids in the sample with a fluorescent tagging agent, such as o-phthalaldehyde (OPA), to enable sensitive detection.

-

Chromatography:

-

Column: Reverse-phase C18 column.

-

Mobile Phase: A gradient of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol).

-

Detection: Fluorescence detector.

-

-

Quantification: Identify and quantify the this compound peak based on its retention time and peak area relative to a standard curve of known this compound concentrations.

This is a generalized protocol based on established methods for amino acid analysis.

Signaling Pathways and Logical Relationships

The signaling pathways involving this compound are still under investigation. The primary known pathway is its metabolism by DAAO. Its other biological effects are likely mediated through interactions with transporters and potentially other, yet unidentified, targets.

Diagrams

Caption: Metabolic pathway of this compound via D-Amino Acid Oxidase.

Caption: this compound's interaction with cationic amino acid transporters.

Conclusion and Future Directions

The biological significance of this compound in mammals is a rapidly evolving field of research. While its primary metabolic fate through DAAO is established, its potential roles in neuroprotection and cardiovascular regulation are just beginning to be understood. The higher bioavailability of this compound in the brain compared to L-arginine opens up new avenues for therapeutic development, particularly for neurological disorders.

Future research should focus on:

-

Quantifying endogenous this compound levels in various tissues and under different physiological and pathological conditions.

-

Identifying and characterizing the specific transporters responsible for this compound uptake and distribution.

-

Elucidating the detailed molecular mechanisms underlying the neuroprotective and cardiovascular effects of this compound.

-

Investigating the potential for this compound to modulate nitric oxide signaling through indirect mechanisms.

-

Conducting preclinical and clinical studies to evaluate the therapeutic efficacy and safety of this compound supplementation.

This technical guide provides a solid foundation for researchers and drug development professionals to delve into the intriguing biology of this compound and contribute to unlocking its full potential.

References

- 1. plu.mx [plu.mx]

- 2. Orally administrated this compound exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiac l-arginine transport: the CAT is back - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo administration of this compound: effects on blood pressure and vascular function in angiotensin II-induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cationic amino acid transporters and their modulation by nitric oxide in cardiac muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Synthesis of D-Arginine: A Technical Overview of Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-arginine, the D-enantiomer of the more common L-arginine, has historically been considered a minor and physiologically less significant amino acid in mammals. However, the burgeoning field of D-amino acid research is challenging this dogma, revealing the presence and potential functional roles of various D-amino acids in physiological and pathological processes. While the metabolic pathways of L-arginine are well-documented, the endogenous origins of this compound in mammalian tissues remain a subject of ongoing investigation. This technical guide synthesizes the current understanding of potential endogenous synthesis pathways of this compound, its metabolic fate, available quantitative data, and key experimental protocols for its study. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive overview of this emerging area, highlighting both what is known and the significant gaps that invite further exploration.

Proposed Endogenous Synthesis Pathways of this compound

The precise mechanisms of endogenous this compound synthesis in mammalian tissues are not yet fully elucidated. However, two primary pathways are hypothesized: enzymatic racemization of L-arginine and production by the gut microbiota.

Enzymatic Racemization

The most plausible route for the endogenous formation of D-amino acids in mammals is through the action of racemase enzymes, which catalyze the interconversion between L- and D-enantiomers. While specific racemases for serine (serine racemase) and aspartate (aspartate racemase) have been identified and characterized in mammalian tissues, an analogous arginine racemase has not yet been discovered in mammals . The existence of such an enzyme remains a compelling hypothesis, supported by the presence of this compound in various tissues. If present, a putative arginine racemase would likely catalyze the direct conversion of the abundant L-arginine to this compound.

Figure 1. Hypothetical racemization of L-Arginine to this compound.

Contribution of Gut Microbiota

The gut microbiome is a significant source of a wide array of metabolites, including D-amino acids. It is well-established that various bacterial species possess amino acid racemases and can produce and secrete D-amino acids. It is therefore plausible that a portion of the this compound detected in mammalian tissues originates from the metabolic activity of gut bacteria, with subsequent absorption into systemic circulation. The specific bacterial species responsible for this compound production in the gut and the extent of its contribution to the host's this compound pool are active areas of research. Studies have shown that dietary L-arginine can modulate the composition of the gut microbiota, which in turn could influence the production of this compound.

Metabolism of this compound

While the synthesis of this compound is not fully understood, its primary catabolic pathway in mammals is well-characterized and involves the enzyme D-amino acid oxidase (DAAO) . DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. In the case of this compound, DAAO converts it to α-keto-δ-guanidinovaleric acid. DAAO is predominantly located in the peroxisomes of the liver and kidney.

Figure 2. Metabolic pathway of this compound via D-amino acid oxidase.

Quantitative Data on this compound in Tissues

Quantitative data on endogenous basal levels of this compound in various mammalian tissues are scarce. However, some studies have measured this compound concentrations following oral administration, providing insights into its tissue distribution. The following table summarizes data from a study in ICR mice, alongside typical L-arginine concentrations for comparison. It is important to note that the this compound levels reported are after exogenous administration and may not reflect endogenous concentrations.

| Tissue/Fluid | This compound Concentration (after oral administration) | L-Arginine Concentration (Basal/Control) | Species | Reference |

| Plasma | ~1000 nmol/ml | 75 ± 8 µmol/L | Mouse (ICR) / Human | [1][2] |

| Cerebral Cortex | ~94 pmol/mg wet tissue | - | Mouse (ICR) | [1] |

| Hypothalamus | - | - | Mouse (ICR) | [1] |

| Liver | ~719 pmol/mg wet tissue | - | Mouse (ICR) | [1] |

| Milk | ~63 nmol/ml | - | Mouse (ICR) | [1] |

Experimental Protocols

Quantification of this compound in Biological Samples using HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in various biological matrices.

1. Sample Preparation (Protein Precipitation) a. To 50 µL of plasma, serum, or tissue homogenate, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C₆-D-arginine). b. Vortex vigorously for 1 minute. c. Incubate on ice for 20 minutes to allow for complete protein precipitation. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Carefully collect the supernatant and transfer to a new tube. f. Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator. g. Reconstitute the dried extract in 50 µL of the initial mobile phase.

2. Chiral Derivatization (if necessary for chromatographic separation) a. While some chiral columns can separate D- and L-arginine directly, derivatization with a chiral reagent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) can improve separation and sensitivity. b. Follow the specific protocol for the chosen derivatization agent, which typically involves incubation at a controlled temperature and pH.

3. HPLC-MS/MS Analysis a. HPLC System: A high-performance liquid chromatography system capable of gradient elution. b. Column: A chiral column (e.g., Astec CHIROBIOTIC V2) or a standard C18 column if using a chiral derivatization agent. c. Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile). The specific gradient will need to be optimized for the column and analytes. d. Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. e. MRM Transitions:

- This compound: Precursor ion (m/z) → Product ion (m/z)

- Internal Standard: Precursor ion (m/z) → Product ion (m/z) (Specific m/z values will depend on the derivatization agent used, if any).

4. Data Analysis a. Generate a standard curve using known concentrations of this compound. b. Quantify the this compound concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Figure 3. Experimental workflow for this compound quantification.

Assay for D-Amino Acid Oxidase (DAAO) Activity

This protocol measures the activity of DAAO by detecting the production of hydrogen peroxide.

1. Reagents a. Assay Buffer: 100 mM sodium pyrophosphate, pH 8.3. b. This compound Substrate Solution: 100 mM this compound in assay buffer. c. Horseradish Peroxidase (HRP): 10 U/mL in assay buffer. d. Amplex Red Reagent: 10 mM in DMSO. e. Tissue Homogenate: Homogenize tissue in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors) and centrifuge to obtain the cytosolic or peroxisomal fraction.

2. Assay Procedure a. Prepare a reaction mixture containing:

- 50 µL of assay buffer

- 10 µL of HRP solution

- 10 µL of Amplex Red reagent b. Add 20 µL of the tissue homogenate to the reaction mixture in a 96-well plate. c. Initiate the reaction by adding 10 µL of the this compound substrate solution. d. Incubate the plate at 37°C, protected from light. e. Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm at multiple time points.

3. Data Analysis a. Calculate the rate of increase in fluorescence over time. b. Use a standard curve of known hydrogen peroxide concentrations to convert the rate of fluorescence change to the rate of hydrogen peroxide production, which is indicative of DAAO activity.

Conclusion and Future Directions

The endogenous synthesis of this compound in mammalian tissues is a nascent field of research with more questions than answers. While the degradation pathway via D-amino acid oxidase is well-established, the synthetic routes remain largely hypothetical. The potential for a yet-to-be-discovered arginine racemase and the contribution of the gut microbiome are exciting avenues for future investigation.

To advance our understanding, future research should focus on:

-

Searching for and characterizing a mammalian arginine racemase.

-

Quantifying the production of this compound by specific gut microbial species and its subsequent absorption and tissue distribution in the host.

-

Establishing a comprehensive profile of basal this compound concentrations across a wide range of mammalian tissues and physiological states.

-

Developing and applying metabolic flux analysis techniques using stable isotopes to directly measure the in vivo synthesis rates of this compound.

Elucidating the endogenous synthesis pathways of this compound will not only fill a significant gap in our knowledge of amino acid metabolism but also has the potential to uncover novel therapeutic targets for a variety of diseases. The tools and methodologies are now available to delve into this intriguing area of biochemistry and physiology.

References

The Enantiomer in the Shadows: A Technical Guide to the Natural Sources and Dietary Relevance of D-Arginine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Arginine is a well-characterized, conditionally essential amino acid with diverse physiological roles, primarily centered around nitric oxide synthesis, the urea cycle, and protein synthesis. Its enantiomer, D-Arginine, exists in lower concentrations in biological systems and has historically been considered of minor importance. However, emerging research indicates that this compound is not merely a biological bystander. It is present in various natural sources, particularly in fermented and aged foods, and is metabolized in mammals by the flavoenzyme D-amino acid oxidase (DAAO). This technical guide provides a comprehensive overview of the current state of knowledge on this compound, focusing on its natural occurrence, dietary relevance, metabolic pathways, and the analytical methodologies required for its study. This document is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, nutrition, and pharmacology who are interested in the nuanced roles of D-amino acids in health and disease.

Natural Sources of this compound

While L-Arginine is abundant in protein-rich foods, this compound is typically found in much lower concentrations. Its presence in natural sources is often a result of microbial activity or chemical racemization during food processing and aging.

1.1. Fermented Foods and Beverages

Microorganisms utilized in fermentation processes are a primary source of D-amino acids in the human diet. Lactic acid bacteria (LAB), commonly found in fermented foods, possess racemases that can convert L-amino acids to their D-enantiomers.

-

Cheese: During the ripening process of cheese, microbial activity leads to the breakdown of proteins and the subsequent conversion of L-amino acids. Studies on Swiss-type cheese have shown that the growth of non-starter lactic acid bacteria is accompanied by a decrease in arginine concentration and the formation of ornithine, suggesting arginine catabolism which can include racemization.[1] The concentration of L-arginine in various cheeses can be significant, providing a substantial pool for potential conversion to this compound.

-

Kimchi: The fermentation of kimchi involves a diverse range of lactic acid bacteria that actively metabolize arginine.[2][3] The arginine content in kimchi has been observed to decrease significantly during fermentation, with a corresponding increase in ornithine, a product of arginine catabolism.[2] This metabolic activity creates an environment where the formation of this compound is plausible.

-

Sourdough: The lactic acid bacteria in sourdough starters, such as Lactobacillus sanfranciscensis, are known to catabolize arginine via the arginine deiminase (ADI) pathway.[4] This pathway provides energy for the bacteria and leads to the accumulation of ornithine and ammonia.[4] The enzymatic machinery involved in this process may also contribute to the presence of this compound.

-

Wine: Arginine is a key amino acid in grapes and its concentration can influence the wine's microbial stability and sensory characteristics. Lactic acid bacteria involved in malolactic fermentation can degrade arginine, potentially leading to the formation of this compound.[5]

1.2. Other Potential Sources

While less documented, this compound may also be present in other processed and aged food products where microbial activity or prolonged heat treatment can induce racemization of L-Arginine.

Table 1: L-Arginine Content in Selected Foods (Potential Precursors to this compound)

| Food Category | Food Item | L-Arginine Content (mg per 100g) |

| Dairy & Egg Products | Parmesan Cheese | 1558 |

| Cheddar Cheese | 973 | |

| Camembert Cheese | 199 (per 1 oz) | |

| Non-Fat Greek Yogurt | 198 (per 5.3 oz container) | |

| Fermented Vegetables | Kimchi | Variable (decreases with fermentation) |

| Fermented Grains | Sourdough Bread | Variable |

Note: Data for this compound concentrations in these foods is scarce. The L-Arginine content is provided as an indicator of the potential for this compound formation.

Dietary Relevance and Metabolism

The dietary relevance of this compound is intrinsically linked to its absorption and metabolic fate in the body. While absorbed to a lesser extent than L-Arginine, orally administered this compound has been shown to be enriched in the brain and milk of mice, suggesting potential physiological roles.[6]

2.1. Metabolism by D-Amino Acid Oxidase (DAAO)

The primary enzyme responsible for the metabolism of this compound in mammals is D-amino acid oxidase (DAAO), a peroxisomal flavoenzyme.[7][8] DAAO catalyzes the oxidative deamination of various D-amino acids, including this compound, to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[7][8]

Diagram 1: this compound Metabolism via D-Amino Acid Oxidase

Caption: Metabolic pathway of this compound via D-amino acid oxidase (DAAO).

2.2. Physiological Effects and Comparison with L-Arginine

The physiological effects of this compound are still under investigation and appear to differ significantly from those of L-Arginine.

-

Nitric Oxide (NO) Synthesis: L-Arginine is the well-established substrate for nitric oxide synthase (NOS) in the production of NO, a critical signaling molecule in vasodilation and other physiological processes.[9][10][11] In contrast, this compound is not a substrate for NOS.[11] However, some studies suggest that this compound may be involved in a non-enzymatic pathway of NO synthesis through its reaction with hydrogen peroxide.[12]

-

Insulin-Mediated Glucose Uptake: L-Arginine has been shown to stimulate insulin-mediated glucose uptake, an effect not observed with this compound.[13]

-

Neurological Effects: Central administration of L-Arginine in neonatal chicks has been shown to attenuate stress responses, while this compound appears to potentiate the stress response, potentially through effects on brain dopaminergic metabolism.[14]

Experimental Protocols

The accurate quantification and chiral separation of arginine enantiomers are crucial for studying the biological roles of this compound. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a commonly employed technique.

3.1. Chiral Separation of D- and L-Arginine by HPLC

This protocol provides a general framework for the direct enantioselective analysis of arginine.

Objective: To separate and quantify D- and L-Arginine in a sample.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

-

Chiral Stationary Phase (CSP) column: Teicoplanin macrocyclic antibiotic-based column (e.g., Chirobiotic T)[15]

-

Mobile Phase A: Methanol (HPLC grade)

-

Mobile Phase B: 50 mM Sodium dihydrogen phosphate buffer, pH 4.6[15] or 20 mM Ammonium acetate, pH 4.1[16]

-

L-Arginine and this compound standards

-

Sample (e.g., protein hydrolysate, biological fluid)

Procedure:

-

Sample Preparation:

-

For solid samples (e.g., cheese), perform acid or enzymatic hydrolysis to release free amino acids.

-

For liquid samples (e.g., biological fluids), deproteinize the sample using a suitable method such as ultrafiltration or precipitation with acetonitrile.

-

Filter the final sample through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: Chirobiotic T, 250 mm x 4.6 mm, 5 µm particle size[15][16]

-

Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 20:80 v/v Methanol:Buffer).[15] The optimal ratio may need to be determined empirically.

-

Flow Rate: 1.0 mL/min[15]

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Detection: UV at 214 nm[15] or MS with electrospray ionization (ESI) in positive ion mode.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Generate a standard curve for both D- and L-Arginine using serial dilutions of the standards.

-

Identify the peaks for D- and L-Arginine in the sample chromatogram based on the retention times of the standards.

-

Quantify the concentration of each enantiomer in the sample by comparing the peak areas to the standard curve.

-

Diagram 2: Experimental Workflow for Chiral HPLC Analysis of Arginine

Caption: A generalized workflow for the analysis of arginine enantiomers.

Future Directions and Conclusion

The study of this compound is an emerging field with the potential to uncover novel physiological functions and therapeutic applications. Future research should focus on:

-

Quantitative Analysis: Developing and applying sensitive analytical methods to accurately quantify this compound in a wide range of food products and biological tissues.

-

Dietary Intake Studies: Conducting studies to estimate the average dietary intake of this compound in different populations.

-

Functional Genomics and Proteomics: Identifying and characterizing other enzymes and transporters involved in this compound metabolism and signaling.

-

Pharmacological Investigations: Exploring the therapeutic potential of this compound and its metabolites in various disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of Arginine Catabolism by Lactic Acid Bacteria Isolated from Kimchi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. Growth and Arginine Metabolism of the Wine Lactic Acid Bacteria Lactobacillus buchneri and Oenococcus oeni at Different pH Values and Arginine Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Orally administrated this compound exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans. | Semantic Scholar [semanticscholar.org]

- 10. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | L-Arginine-Nitric Oxide-Asymmetric Dimethylarginine Pathway and the Coronary Circulation: Translation of Basic Science Results to Clinical Practice [frontiersin.org]

- 12. nbinno.com [nbinno.com]

- 13. L-arginine but not this compound stimulates insulin-mediated glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Intracerebroventricular injection of L-arginine and this compound induces different effects under an acute stressful condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

The Role of D-Amino Acid Oxidase in D-Arginine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-amino acid oxidase (DAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids, including D-Arginine. This technical guide provides an in-depth overview of the enzymatic action of DAO on this compound, presenting quantitative kinetic data, detailed experimental protocols for assessing its activity, and outlining the metabolic pathway. The guide is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Introduction to D-Amino Acid Oxidase (DAO)

D-amino acid oxidase (EC 1.4.3.3) is a peroxisomal flavoprotein that catalyzes the stereospecific oxidative deamination of D-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia and hydrogen peroxide.[1][2][3][4] The enzyme utilizes flavin adenine dinucleotide (FAD) as a cofactor.[4][5] DAO is found in a wide range of organisms, from yeast to mammals, and in vertebrates, it is most abundantly expressed in the kidney, liver, and brain.[5][6] Its physiological roles are diverse, including the detoxification of D-amino acids from dietary and bacterial sources, and the regulation of D-amino acid levels, such as D-serine, which acts as a neuromodulator in the central nervous system.[1][4]

The general reaction catalyzed by DAO is as follows:

D-amino acid + O₂ + H₂O → α-keto acid + NH₃ + H₂O₂[3][4]

DAO-Mediated this compound Metabolism

This compound, the D-enantiomer of the semi-essential amino acid L-Arginine, is a substrate for D-amino acid oxidase. The enzyme catalyzes the oxidative deamination of this compound to produce α-keto-δ-guanidinovalerate, ammonia, and hydrogen peroxide.[7] This metabolic conversion is a key step in the catabolism of this compound in organisms expressing DAO.

Signaling Pathway and Metabolic Fate

The metabolism of this compound by DAO is the initial step in a pathway that ultimately integrates into central carbon metabolism. The product of the DAO reaction, α-keto-δ-guanidinovalerate, is a key intermediate whose subsequent fate is an area of ongoing research. It is hypothesized that α-keto-δ-guanidinovalerate can be further metabolized, potentially entering the tricarboxylic acid (TCA) cycle after conversion to α-ketoglutarate, though the precise enzymatic steps are not fully elucidated in all organisms.[8][9]

Quantitative Data on DAO Activity with this compound

The kinetic parameters of D-amino acid oxidase vary depending on the source of the enzyme and the specific D-amino acid substrate. While this compound is a recognized substrate, comprehensive kinetic data can be sparse compared to other D-amino acids like D-Alanine or D-Serine. The following table summarizes available kinetic data for DAO with various substrates, including this compound, to provide a comparative context.

| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |

| Porcine Kidney | D-Alanine | 1.7 ± 0.3 | 7.3 ± 0.6 | 4.3 | [1] |

| Human (recombinant) | D-Alanine | 1.3 ± 0.2 | 5.2 ± 0.1 | 4.0 | [1] |

| Human (recombinant) | D-Serine | 140 ± 20 | 27 ± 1 | 0.19 | [1] |

| Rhodotorula gracilis (yeast) | D-Alanine | 1.0 ± 0.2 | 81 ± 5 | 81 | [1] |

| Porcine Kidney | This compound | 1.4 | - | - | Yagi et al., 1974 |

Note: Data for this compound from the 1974 study by Yagi et al. is included for historical context; more recent, comprehensive kinetic analyses for this compound with various DAO orthologs are needed for a complete comparative assessment. The kcat value was not explicitly provided in the abstract of this older study.

Experimental Protocols

Accurate measurement of DAO activity is fundamental for studying its role in this compound metabolism. Several robust methods are available, each with its advantages and specific applications.

Spectrophotometric Assay for DAO Activity

This protocol is a direct assay that measures the formation of the α-keto acid product by monitoring the increase in absorbance at a specific wavelength.

Materials:

-

UV/Vis spectrophotometer with temperature control

-

Quartz cuvettes (1.5 mL)

-

D-Amino Acid Oxidase (e.g., from porcine kidney)

-

This compound hydrochloride

-

75 mM Sodium pyrophosphate buffer, pH 8.5

-

α-keto-δ-guanidinovalerate (for standard curve, if available)

Procedure:

-

Prepare a stock solution of this compound in 75 mM sodium pyrophosphate buffer, pH 8.5.

-

Prepare a series of this compound solutions of varying concentrations by diluting the stock solution with the same buffer.

-

Set the spectrophotometer to the wavelength of maximum absorbance for α-keto-δ-guanidinovalerate (determination of this wavelength may be required, typically in the UV range).

-

Equilibrate the spectrophotometer and the reaction cuvette to 25°C.

-

To a 1 mL quartz cuvette, add the this compound solution.

-

Record the initial absorbance.

-

Initiate the reaction by adding a small, known amount of DAO enzyme solution to the cuvette and mix quickly.

-

Monitor the increase in absorbance over time. The initial linear rate of absorbance change is proportional to the enzyme activity.

-

Calculate the enzyme activity using the molar extinction coefficient of the product. If the extinction coefficient is unknown, a standard curve of the product can be generated.

Coupled Enzyme Assay for Ammonium Detection

This is an indirect assay that measures the production of ammonia, one of the products of the DAO reaction. The ammonia produced is used in a second enzymatic reaction that can be monitored spectrophotometrically.[1]

Materials:

-

UV/Vis spectrophotometer

-

D-Amino Acid Oxidase

-

This compound hydrochloride

-

75 mM Sodium pyrophosphate buffer, pH 8.5

-

α-ketoglutarate

-

NADH

-

L-glutamate dehydrogenase (GDH)

Procedure:

-

Prepare a reaction mixture containing this compound, α-ketoglutarate, and NADH in 75 mM sodium pyrophosphate buffer, pH 8.5.

-

Add L-glutamate dehydrogenase to the reaction mixture.

-

Transfer the mixture to a cuvette and record the initial absorbance at 340 nm.

-

Initiate the primary reaction by adding DAO to the cuvette.

-

The ammonia produced by DAO will be used by GDH to convert α-ketoglutarate to glutamate, with the concomitant oxidation of NADH to NAD⁺.

-

Monitor the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the DAO activity.

References

- 1. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

- 5. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-Amino acids and kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arginine racemization by coupled catabolic and anabolic dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-arginine degradation I (arginase pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate of Orally Administered D-Arginine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Arginine, the D-enantiomer of the semi-essential amino acid L-Arginine, has historically been considered the metabolically inert isomer. However, emerging evidence suggests that orally administered this compound is absorbed and undergoes distinct metabolic processes with physiological consequences. This technical guide provides an in-depth analysis of the current understanding of the metabolic fate of oral this compound, including its absorption, distribution, metabolism, and excretion. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic pathways and experimental workflows to serve as a comprehensive resource for researchers in pharmacology and drug development. While comprehensive pharmacokinetic data for this compound remains limited, this guide consolidates existing knowledge to facilitate further investigation into its potential therapeutic applications and metabolic interactions.

Introduction

While L-Arginine's role as a substrate for nitric oxide synthase (NOS), arginase, and other enzymes is well-established, the metabolic significance of this compound is less understood.[1][2] Traditionally used as a control in studies investigating L-Arginine, recent research indicates that this compound is not entirely inert and can influence various enzymatic pathways.[3][4][5] This guide explores the metabolic journey of this compound following oral administration, providing a foundational understanding for its study in various physiological and pathological contexts.

Absorption and Distribution

Following oral administration, this compound is absorbed from the gastrointestinal tract, although it is generally presumed that D-amino acids are absorbed to a lesser extent than their L-counterparts.[6][7][8]

Plasma Concentrations

A study in ICR mice demonstrated that orally administered this compound leads to a significant increase in its plasma concentration. Thirty minutes after oral administration, plasma this compound levels reached approximately 1,000 nmol/ml and were sustained for up to 90 minutes.[6] In contrast, while L-Arginine administration also increased plasma L-Arginine levels, they were comparatively lower and declined more rapidly.[6]

Tissue Distribution

The same study in ICR mice revealed that orally administered this compound is efficiently distributed to the brain and secreted into milk.[6]

-

Brain: this compound levels in the cerebral cortex gradually increased over 90 minutes, reaching a concentration of 94 pmol/mg wet tissue.[6]

-

Milk: this compound was efficiently enriched in the milk of lactating mice.[6]

-

Liver: The concentration of this compound in the liver was approximately 719 pmol/mg wet tissue 60 minutes after oral administration.[6]

Metabolism

The primary metabolic pathway for D-amino acids in mammals is oxidative deamination catalyzed by D-amino acid oxidase (DAAO), a flavoenzyme.[9]

D-Amino Acid Oxidase (DAAO) Pathway

DAAO catalyzes the conversion of this compound to α-keto-δ-guanidinovaleric acid, producing ammonia (NH₃) and hydrogen peroxide (H₂O₂) as byproducts. The α-keto acid can then be further metabolized. While DAAO has a broad substrate specificity, its activity towards basic amino acids like this compound is reported to be low.[6]

Interaction with L-Arginine Metabolic Pathways

Studies in Sprague-Dawley rats have shown that oral this compound administration can unexpectedly influence enzymes involved in L-Arginine metabolism.[3][4]

-

Cationic Amino Acid Transporter 1 (CAT-1): Oral this compound significantly increased the expression of CAT-1 protein in the upper small intestine.[3]

-

Endothelial Nitric Oxide Synthase (eNOS): this compound treatment has been shown to increase eNOS protein expression in the aorta and kidney.[3]

-

Arginase: Oral this compound can increase arginase I protein expression in the liver.[3]

Excretion

Quantitative Data Summary

Due to the limited number of pharmacokinetic studies on oral this compound, a comprehensive table of parameters such as Cmax, Tmax, and AUC is not available. The following tables summarize the available semi-quantitative data for this compound and provide a comparative overview of L-Arginine pharmacokinetics.

Table 1: Semi-Quantitative Pharmacokinetic and Distribution Data of Orally Administered this compound in ICR Mice [6]

| Parameter | Matrix | Time Point | Concentration |

| This compound Concentration | Plasma | 30 min | ~1,000 nmol/ml |

| This compound Concentration | Plasma | 90 min | Maintained at ~1,000 nmol/ml |

| This compound Concentration | Cerebral Cortex | 90 min | 94 pmol/mg wet tissue |

| This compound Concentration | Milk | 60 min | 63 nmol/ml |

| This compound Concentration | Liver | 60 min | ~719 pmol/mg wet tissue |

Table 2: Pharmacokinetic Parameters of Orally Administered L-Arginine in Healthy Human Volunteers [11][12]

| Dose | Cmax (μg/ml) | Tmax (h) | Bioavailability (%) |

| 10 g | 50.0 ± 13.4 | 1 | ~20 |

Experimental Protocols

In Vivo Animal Study of Oral this compound Administration

This protocol is based on the methodology described in the study of D- and L-Arginine availability in ICR mice.[6]

Objective: To determine the plasma and tissue concentrations of this compound after oral administration.

Animals: Male and lactating female ICR mice.

Materials:

-

This compound solution

-

Oral gavage needles

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes (e.g., heparinized)

-

Tissue homogenization equipment

-

Ultra-performance liquid chromatography (UPLC) system

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

Derivatization agents (e.g., o-phthalaldehyde)

-

Internal standards

Procedure:

-

Dosing: Administer a single oral dose of this compound solution to the mice via gavage.

-

Sample Collection: At predetermined time points (e.g., 30, 60, 90 minutes) post-administration, anesthetize the mice and collect blood samples via cardiac puncture. Perfuse the animals with saline to remove blood from tissues, and then collect brain, liver, and milk (from lactating females).

-

Sample Preparation:

-

Plasma: Centrifuge the blood samples to separate the plasma.

-

Tissues: Homogenize the tissue samples in an appropriate buffer.

-

Deproteinization: Precipitate proteins from plasma and tissue homogenates using an agent like acetonitrile.

-

Derivatization: Derivatize the amino acids in the supernatant with a suitable agent to enable fluorescent or mass spectrometric detection.

-

-

Analytical Quantification:

-

Inject the prepared samples into a UPLC or LC-MS system.

-

Separate this compound from other amino acids and metabolites using a suitable chromatographic column and gradient.

-

Quantify the concentration of this compound based on a standard curve.

-

Quantification of this compound in Biological Samples using LC-MS

This is a generalized protocol for the quantification of this compound and its metabolites.[6][13][14]

Objective: To accurately measure the concentration of this compound in plasma, urine, or tissue homogenates.

Instrumentation: A high-performance liquid chromatography (HPLC) or UPLC system coupled with a tandem mass spectrometer (MS/MS).

Procedure:

-

Sample Preparation:

-

Thaw frozen biological samples on ice.

-

Spike the samples with a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₆-D-Arginine).

-

Precipitate proteins using a solvent such as acetonitrile.

-

Centrifuge the samples and collect the supernatant.

-

The supernatant can be dried and reconstituted in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the reconstituted sample onto an appropriate HPLC column (e.g., a HILIC or chiral column for separating enantiomers).

-

Use a mobile phase gradient to achieve separation of this compound from L-Arginine and other metabolites.

-

-

Mass Spectrometric Detection:

-

Use electrospray ionization (ESI) in the positive ion mode.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

-

Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Quantification:

-

Generate a standard curve by analyzing samples with known concentrations of this compound.

-

Calculate the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

-

Visualizations

Diagram 1: Metabolic Pathway of this compound

Caption: Primary metabolic pathway of orally administered this compound.

Diagram 2: Experimental Workflow for this compound Pharmacokinetic Study

Caption: A typical experimental workflow for studying this compound pharmacokinetics.

Conclusion

The metabolic fate of orally administered this compound is an area of growing research interest. Contrary to its traditional classification as an inert isomer, this compound is absorbed, distributed to various tissues including the brain, and undergoes metabolism primarily through the D-amino acid oxidase pathway. Furthermore, it appears to modulate the expression and activity of enzymes involved in L-Arginine metabolism, suggesting a more complex physiological role than previously understood.

A significant gap in the current knowledge is the lack of comprehensive, quantitative pharmacokinetic data for this compound in humans. The available data, primarily from animal studies, provide a foundational but incomplete picture. Future research should focus on detailed pharmacokinetic and metabolomic studies in preclinical models and ultimately in humans to fully elucidate the metabolic fate of this compound and evaluate its potential as a therapeutic agent. The experimental protocols and metabolic pathways outlined in this guide provide a framework for such future investigations.

References

- 1. magistralbr.caldic.com [magistralbr.caldic.com]

- 2. helixchrom.com [helixchrom.com]

- 3. The effects of a comparatively higher dose of 1000 mg/kg/d of oral L- or this compound on the L-arginine metabolic pathways in male Sprague-Dawley rats | PLOS One [journals.plos.org]

- 4. The effects of a comparatively higher dose of 1000 mg/kg/d of oral L- or this compound on the L-arginine metabolic pathways in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of oral arginine on its metabolic pathways in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Orally administrated this compound exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Orally administrated this compound exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Orally administrated this compound exhibits higher enrichment in the brain and milk than L-arginine in ICR mice [jstage.jst.go.jp]

- 9. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of arginine and related amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 14. Quantitative Analysis of l-Arginine, Dimethylated Arginine Derivatives, l-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

D-Arginine's Involvement in Neurological Processes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

D-Arginine, the D-enantiomer of the semi-essential amino acid L-Arginine, has traditionally been considered biologically inert or relegated to the role of an inactive control in studies of L-Arginine metabolism. However, emerging evidence suggests that this compound possesses distinct and significant roles in neurological processes, particularly in the context of neuroprotection. This technical guide provides an in-depth review of the current understanding of this compound's involvement in the central nervous system (CNS). It covers its metabolism by D-amino acid oxidase (DAAO), its potential interactions with the N-methyl-D-aspartate (NMDA) receptor, and its demonstrated neuroprotective effects against glucocorticoid-induced neurotoxicity. This document summarizes key quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through diagrams to facilitate further research and drug development efforts in this promising area.

Introduction

While L-Arginine is well-established as the substrate for nitric oxide synthase (NOS) and a key player in various physiological processes, the functions of D-amino acids in mammals have long been underestimated. This compound is now gaining recognition for its potential therapeutic applications in neurological disorders.[1] This guide aims to consolidate the current knowledge on this compound's neurological involvement, providing a technical resource for researchers.

Metabolism of this compound in the Central Nervous System

The primary metabolic pathway for this compound in the CNS is its oxidative deamination by D-amino acid oxidase (DAAO), a flavoenzyme.[2]

D-Amino Acid Oxidase (DAAO)

DAAO is a peroxisomal enzyme that catalyzes the oxidation of D-amino acids to their corresponding α-keto acids, producing ammonia (NH₃) and hydrogen peroxide (H₂O₂).[2] While DAAO has a broad substrate specificity for neutral D-amino acids, its activity on basic amino acids like this compound is comparatively lower.[3]

Products of this compound Metabolism

The metabolism of this compound by DAAO yields α-keto-δ-guanidinovaleric acid, NH₃, and H₂O₂. The production of H₂O₂, a reactive oxygen species (ROS), is a critical aspect of this compound metabolism, as ROS can have both signaling and cytotoxic effects depending on their concentration and cellular context.

This compound and the NMDA Receptor

The interaction between this compound and the N-methyl-D-aspartate (NMDA) receptor is an area of active investigation. While direct binding data for this compound is limited, its structural similarity to other NMDA receptor ligands and its metabolic products suggest potential modulatory roles.

Indirect Modulation via the L-Arginine-NO Pathway

The L-Arginine-Nitric Oxide (NO) pathway is a well-established modulator of NMDA receptor function. Although this compound is not a direct substrate for NOS, it may indirectly influence this pathway. Some studies suggest that this compound does not interfere with the antidepressant-like effects of compounds that act through the L-Arginine-NO and NMDA receptor pathways, indicating it may not be a direct antagonist.[4]

Potential for Direct Interaction

Recent research has shown that another D-amino acid, D-serine, can bind to the glutamate binding site on the GluN2A subunit of the NMDA receptor, acting as a competitive antagonist at high concentrations. Given the structural similarities, it is plausible that this compound could also interact with the NMDA receptor, although this requires further investigation.

Neuroprotective Effects of this compound

A significant body of evidence points to the neuroprotective properties of this compound, particularly in models of glucocorticoid-induced neurotoxicity.

Protection Against Glucocorticoid-Induced Neurotoxicity

Elevated levels of glucocorticoids can induce neuronal damage, partly through the overactivation of the L-Arginine-NO pathway and subsequent generation of ROS. This compound has been shown to counteract these neurotoxic effects in the hippocampus.[5][6][7] This protection is thought to occur without interfering with the peripheral immunosuppressive and anti-inflammatory actions of glucocorticoids.[1][6][7]

Mechanisms of Neuroprotection

The precise mechanisms underlying this compound's neuroprotective effects are still being elucidated but may involve:

-

Normalization of L-Arginine levels: this compound may help to regulate the increased L-Arginine availability induced by glucocorticoids, thereby reducing excessive NO production.[6]

-

Modulation of ROS: While DAAO metabolism of this compound produces H₂O₂, the overall effect in the context of glucocorticoid toxicity appears to be a reduction in net oxidative stress.

-

Mitochondrial effects: this compound has been observed to depolarize the mitochondrial membrane potential at high concentrations, which could influence cellular bioenergetics and signaling.[8]

Quantitative Data

Table 1: this compound Concentrations in Plasma and Brain Tissue

| Tissue | Treatment Group | Time Post-Administration (min) | This compound Concentration |

| Plasma | Control | 0 | Not Detected |

| D-Arg Oral Admin. | 30 | ~1000 nmol/mL | |

| D-Arg Oral Admin. | 90 | ~1000 nmol/mL | |

| Cerebral Cortex | Control | 0 | Not Detected |

| D-Arg Oral Admin. | 30 | ~50 pmol/mg wet tissue | |

| D-Arg Oral Admin. | 90 | ~94 pmol/mg wet tissue | |

| (Data adapted from a study in ICR mice)[6] |

Table 2: D-Amino Acid Oxidase (DAAO) Kinetic Parameters

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

| D-Alanine | 1.7 | 7.3 | 4.3 |

| D-Serine | >100 | - | - |

| D-Lysine | - | - | - |

| This compound | Data not available | Data not available | Data not available |

| (Data for human DAAO; kinetic data for this compound is not readily available and represents a knowledge gap)[3][9] |

Experimental Protocols

Quantification of this compound in Brain Tissue by HPLC

Objective: To determine the concentration of this compound in brain tissue samples.

Methodology:

-

Tissue Homogenization: Homogenize 30-50 µL of brain tissue in an equal volume of a suitable precipitation agent (e.g., Seraprep SP100) and lithium dilution buffer.

-

Protein Precipitation: Centrifuge the homogenate to pellet the precipitated proteins.

-

Sample Injection: Inject 10 µL of the supernatant into an HPLC amino acid analyzer (e.g., Biochrom 30).

-

Chromatographic Separation: Utilize a column and mobile phase optimized for amino acid separation.

-

Detection: Use a suitable detector (e.g., UV or fluorescence after derivatization with o-phthalaldehyde).

-

Quantification: Calibrate the instrument using physiological amino acid standards and determine the analyte concentration using appropriate software (e.g., EZchrom Elite).[2]

D-Amino Acid Oxidase (DAAO) Enzymatic Assay

Objective: To measure the activity of DAAO with this compound as a substrate.

Methodology (Coupled Assay with Horseradish Peroxidase):

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM disodium pyrophosphate buffer (pH 8.5), 1 mM EDTA, 100 U/mL horseradish peroxidase (HRP), and a chromogenic substrate (e.g., o-dianisidine).

-

Substrate Addition: Add the this compound solution to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding the DAAO enzyme preparation.

-

Measurement: Monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate in a spectrophotometer. The rate of color development is proportional to the rate of H₂O₂ production by DAAO.[3]

Glucocorticoid-Induced Neurotoxicity Cell Viability Assay

Objective: To assess the neuroprotective effect of this compound against glucocorticoid-induced cell death.

Methodology (MTT Assay):

-

Cell Culture: Plate primary hippocampal neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates.

-

Treatment: Treat the cells with a glucocorticoid (e.g., dexamethasone) in the presence or absence of varying concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidic isopropanol).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[1][10]

Measurement of Reactive Oxygen Species (ROS)

Objective: To measure the levels of intracellular ROS in neurons following treatment with this compound.

Methodology (DCFH-DA Assay):

-

Cell Culture and Treatment: Culture and treat neuronal cells with this compound as required.

-

Probe Loading: Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 525 nm emission).[1][11]

Signaling Pathways and Experimental Workflows

Conclusion and Future Directions

This compound is emerging as a bioactive molecule in the CNS with significant neuroprotective potential. Its metabolism via DAAO and its ability to counteract glucocorticoid-induced neurotoxicity highlight its importance beyond being a mere stereoisomer of L-Arginine. However, significant knowledge gaps remain. Future research should focus on:

-

Elucidating the precise molecular mechanisms of this compound's neuroprotective effects.

-

Determining the kinetic parameters of human DAAO with this compound as a substrate.

-

Investigating the direct interaction of this compound with the NMDA receptor and other potential neuronal targets.

-

Conducting further in vivo studies to validate the therapeutic potential of this compound in various neurological disease models.

A deeper understanding of this compound's role in neurological processes will be crucial for the development of novel therapeutic strategies for a range of neurodegenerative and psychiatric disorders.

References

- 1. Ginsenoside Rb1 and Rg3 Attenuate Glucocorticoid-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arginase overexpression in neurons and its effect on traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. This compound action against neurotoxicity induced by glucocorticoids in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: A Functionally Neutralizing D-Amino Acid against Glucocorticoids Neurotoxic Effects in the Hippocampus: Promising Outcome for Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Accumulation of this compound by rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disclaimer / Avertissement [epe.lac-bac.gc.ca]

- 9. Depletion of Arginine by Recombinant Arginine Deiminase Induces nNOS-Activated Neurotoxicity in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

The evolutionary perspective on D-amino acids in biological systems

An In-depth Technical Guide on the Evolutionary Perspective of D-amino Acids in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the central dogma of biochemistry held that life was built almost exclusively from L-amino acids. D-amino acids were largely considered evolutionary relics or confined to the esoteric realm of bacterial cell walls. However, a wealth of modern research has overturned this limited view, revealing that D-amino acids are not only widespread across all domains of life but also play critical and diverse roles in physiology, signaling, and metabolism. This technical guide explores the evolutionary journey of D-amino acids, from their putative prebiotic origins to their complex functions in prokaryotes and eukaryotes. We delve into the enzymatic machinery that governs their synthesis and degradation, their intricate involvement in cellular signaling pathways, and the analytical techniques used to study them. This guide aims to provide a comprehensive resource for researchers and professionals in drug development, highlighting the emerging significance of D-amino acids as potential biomarkers and therapeutic targets.

The Evolutionary Trajectory of D-amino Acids

The homochirality of L-amino acids in proteins is a fundamental characteristic of life on Earth.[1] The reasons for this initial selection are still debated, with theories ranging from chance events to the influence of polarized light in the prebiotic environment. While the protein synthesis machinery evolved to be highly specific for L-enantiomers, the presence and utilization of D-amino acids have persisted and, in many cases, have been integrated into sophisticated biological processes.

Prokaryotic Origins and Functions

Bacteria are masters of D-amino acid metabolism, utilizing them for a variety of essential functions that provide a clear evolutionary advantage.[2]

-

Structural Roles in Peptidoglycan: The most well-known role of D-amino acids is in the construction of the bacterial cell wall. D-alanine and D-glutamate are integral components of peptidoglycan, the mesh-like polymer that provides structural integrity to the bacterial cell envelope.[3][4][5][6] The presence of these D-amino acids confers resistance to degradation by most proteases, which are stereospecific for L-amino acids.[2] This represents a crucial evolutionary adaptation for bacterial survival.

-

Regulation of Cell Wall Dynamics and Biofilms: Beyond their structural role, bacteria release a variety of D-amino acids into their environment to regulate cell wall remodeling, particularly during stationary phase.[4] These "non-canonical" D-amino acids, such as D-methionine and D-leucine, can be incorporated into the peptidoglycan of neighboring bacteria, altering its structure and properties.[4] Furthermore, extracellular D-amino acids have been shown to trigger the disassembly of biofilms, complex communities of bacteria encased in a self-produced matrix.[4] This suggests a role for D-amino acids in intercellular signaling and the regulation of bacterial community behavior.

Emergence and Diversification in Eukaryotes

The evolutionary story of D-amino acids in eukaryotes is one of co-option and innovation. While the extensive metabolic toolkit for D-amino acids seen in bacteria was largely lost, specific D-amino acids and their metabolic pathways were retained and repurposed for novel functions.

-

Plants: The metabolism of D-amino acids in plants is a complex mosaic, likely involving contributions from the ancestral cyanobacterial endosymbiont that gave rise to chloroplasts, as well as horizontal gene transfer events.[7] While some D-amino acids can be detrimental to plant growth, the persistence of enzymes for D-amino acid metabolism suggests important physiological roles, potentially in serine and folate metabolism, and in interactions with soil microorganisms.[7]

-

Animals: The discovery of free D-amino acids in higher organisms was a significant paradigm shift.[1][8] Invertebrates and vertebrates, including mammals, possess specific D-amino acids that function as signaling molecules in the nervous and endocrine systems.[1][9] The two most prominent examples are D-serine and D-aspartate.

-

D-Serine: This D-amino acid is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the mammalian brain.[10][11] D-serine, rather than glycine, is now considered the primary endogenous ligand for the NMDA receptor's co-agonist site in many brain regions. It plays a crucial role in synaptic plasticity, learning, and memory.[11] Dysregulation of D-serine levels has been implicated in neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[9]

-